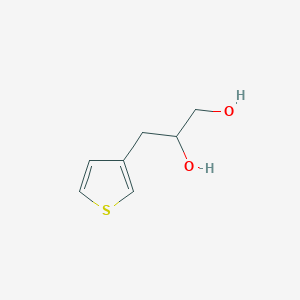
3-(Thiophen-3-yl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thiophen-3-yl)propane-1,2-diol is an organic compound featuring a thiophene ring attached to a propane-1,2-diol moiety Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and versatility in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)propane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene with epoxides under acidic or basic conditions to introduce the diol functionality. Another approach involves the use of thiophene-3-carboxaldehyde, which undergoes reduction and subsequent hydroxylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(Thiophen-3-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the thiophene ring or the diol group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield thiophene-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the thiophene ring .
科学研究应用
3-(Thiophen-3-yl)propane-1,2-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 3-(Thiophen-3-yl)propane-1,2-diol involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and electron transfer processes, while the diol group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group.
Thiophene-3-carboxaldehyde: A precursor in the synthesis of 3-(Thiophen-3-yl)propane-1,2-diol.
Thiophene-2,5-dicarboxylic acid: A compound with two carboxylic acid groups on the thiophene ring.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry .
属性
分子式 |
C7H10O2S |
|---|---|
分子量 |
158.22 g/mol |
IUPAC 名称 |
3-thiophen-3-ylpropane-1,2-diol |
InChI |
InChI=1S/C7H10O2S/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5,7-9H,3-4H2 |
InChI 键 |
IUARUVSVQOMDFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


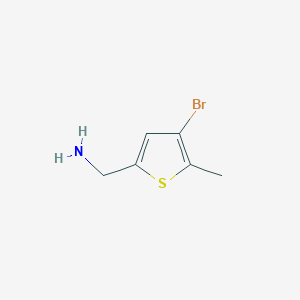
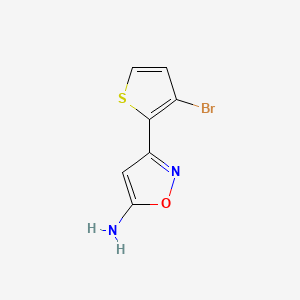
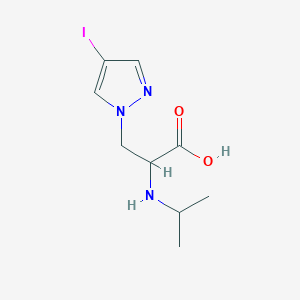
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
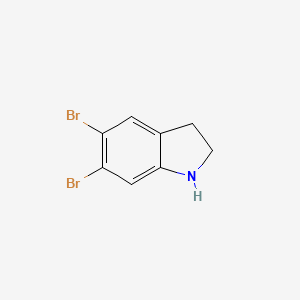
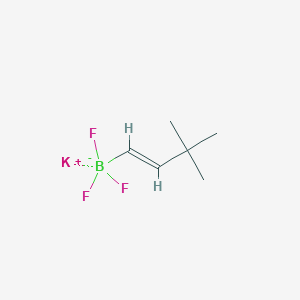
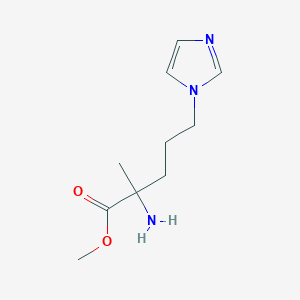
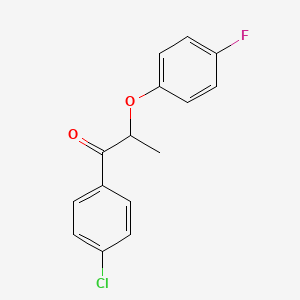
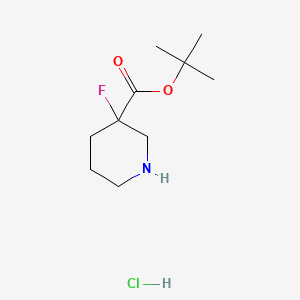
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
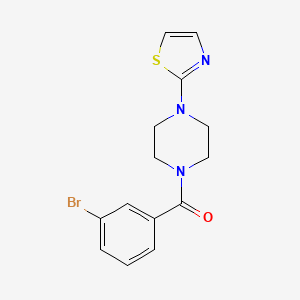

![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
